molecular formula C23H20FN3O2S B2836643 N-(3-((2-fluorophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide CAS No. 622804-47-1

N-(3-((2-fluorophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Cat. No. B2836643
CAS RN: 622804-47-1
M. Wt: 421.49
InChI Key: GCKAJAMSOVLXAJ-UHFFFAOYSA-N
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Description

N-(3-((2-fluorophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C23H20FN3O2S and its molecular weight is 421.49. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The compound’s crystal structure has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .

Hirshfeld Surface Analysis

The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain shaped 3D network structure . This can be useful in understanding the compound’s intermolecular interactions.

Density Functional Theory (DFT) Calculations

The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .

Molecular Electrostatic Potential (MEP) Measurement

To get the charge distribution details, the molecular electrostatic potential (MEP) of the compound was measured . This can provide insights into the compound’s charge distribution and potential reactivity.

Molecular Docking Studies

The molecular docking study was carried out to understand the binding of the compounds toward the molecular targets c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . This can be useful in drug discovery and development processes.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry as analgesic and anti-inflammatory activity . This can be explored with help of computational methods and molecular docking studies .

Antimicrobial Activity

Amide compounds, which this compound is a derivative of, have been shown to exhibit remarkable applications in medicinal and biological fields, including in vitro anti-microbial activities .

Anti-inflammatory Activity

Amide derivatives have also been shown to exhibit in vivo anti-inflammatory activities . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.

Mechanism of Action

Target of Action

The primary target of this compound is the c-Jun N-terminal kinase 3 (JNK3) . JNK3 is a protein kinase that plays a crucial role in cell signaling pathways, particularly those involved in stress responses and apoptosis.

Mode of Action

The compound interacts with its target, JNK3, by binding at the active site of the enzyme . The pyridine moiety of the compound interacts with the binding site residues Ile70, Ala91, Ile124, and Leu206 . This interaction inhibits the kinase activity of JNK3, thereby modulating the downstream signaling pathways.

Biochemical Pathways

The inhibition of JNK3 affects several biochemical pathways. JNK3 is involved in the regulation of apoptosis, a process of programmed cell death. By inhibiting JNK3, the compound can potentially modulate apoptosis, thereby influencing cell survival and death .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of cell signaling pathways. By inhibiting JNK3, the compound can influence the regulation of apoptosis, potentially leading to changes in cell survival and death .

properties

IUPAC Name

N-[3-[(2-fluorophenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c1-14-15(2)30-23(27-22(28)18-10-7-13-29-18)20(14)21(16-8-3-4-9-17(16)24)26-19-11-5-6-12-25-19/h3-13,21H,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKAJAMSOVLXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=CC=C2F)NC3=CC=CC=N3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((2-fluorophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

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